molecular formula C14H17N3O3 B12116827 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12116827
M. Wt: 275.30 g/mol
InChI Key: DZBHIIZGJUBURO-UHFFFAOYSA-N
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Description

2-(3-Aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid is a tryptophan-derived compound featuring an indole ring linked to a propanoic acid backbone, modified by a 3-aminopropanoylamino group at the α-carbon (Figure 1). This compound’s structure combines the aromatic properties of indole with the hydrophilic carboxylic acid and amide groups, enabling diverse interactions in biochemical systems.

Properties

IUPAC Name

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBHIIZGJUBURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an amine.

    Formation of the Propanoic Acid Moiety: This step involves the formation of the propanoic acid side chain, which can be achieved through various methods, including the use of malonic ester synthesis or the Michael addition reaction.

Industrial Production Methods

Industrial production of 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different reduced products, such as the reduction of the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid, while reduction of the carboxylic acid group may produce 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanol.

Scientific Research Applications

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole-Propanoyl Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity Reference
2-(3-Aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid 3-Aminopropanoylamino group at α-carbon 291.3* Potential peptide-like interactions
Cl-NQTrp () Chloro-naphthoquinone at α-amino position ~450 (estimated) Enhanced cytotoxicity; used in IDP-ligand studies
(S)-2-(6,8-Diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-indol-3-yl)propanoic acid (6h, ) Quinazoline with diiodo and phenyl groups ~660 (estimated) Higher cytotoxic activity than reference drugs
D-Tryptophan () (2R)-stereochemistry 204.22 Role in bacterial cell wall modulation
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid () 2-Nitrobenzenesulfonamido group 389.38 Crystal packing via N–H⋯O/π interactions; antimicrobial potential
Fmoc-L-Trp(2-SCF3)-OEt () Trifluoromethylthio group at indole C2 526.53 Increased lipophilicity and metabolic stability

*Calculated based on formula C₁₃H₁₇N₃O₃.

Key Observations:
  • Electron-Withdrawing Groups: Chloro-naphthoquinone (Cl-NQTrp) and nitrobenzenesulfonamido groups () enhance cytotoxicity and antimicrobial activity, likely due to increased electrophilicity .
  • Bulkier Substituents : Quinazoline derivatives (e.g., 6h) exhibit higher molecular weights and improved cytotoxic profiles, attributed to enhanced target binding .
  • Stereochemistry : D-Tryptophan () demonstrates distinct biological roles compared to L-forms, emphasizing the importance of chirality in activity .

Functional Group Impact on Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The carboxylic acid and amide groups in 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid promote water solubility, whereas trifluoromethylthio () and iodinated groups () increase lipophilicity, affecting membrane permeability .
  • Crystal Packing and Stability :
    • Sulfonamide derivatives () form hydrogen-bonded dimers and π-π interactions, enhancing crystallinity and thermal stability . In contrast, the parent compound’s lack of bulky substituents may reduce packing efficiency.

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